Rhodium trichloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

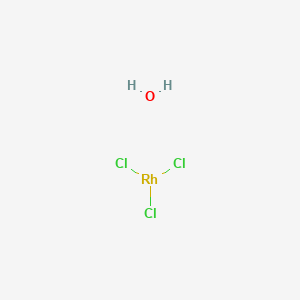

Molecular Formula |

Cl3H2ORh |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

trichlororhodium;hydrate |

InChI |

InChI=1S/3ClH.H2O.Rh/h3*1H;1H2;/q;;;;+3/p-3 |

InChI Key |

HSSMNYDDDSNUKH-UHFFFAOYSA-K |

Canonical SMILES |

O.Cl[Rh](Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Rhodium trichloride hydrate CAS number 20765-98-4 properties

An In-depth Technical Guide to Rhodium Trichloride Hydrate (CAS: 20765-98-4)

Authored by a Senior Application Scientist

Abstract

Rhodium (III) chloride hydrate stands as a cornerstone reagent in the fields of inorganic chemistry, catalysis, and drug development. Its designation, often represented as RhCl₃·xH₂O, belies a complex and fascinating chemistry, particularly its speciation in solution and its role as a versatile precursor to a vast array of catalytically active and medicinally relevant compounds. This guide provides an in-depth exploration of its fundamental properties, structural nuances, synthesis, reactivity, and critical applications. It is designed for researchers, scientists, and professionals who require a comprehensive understanding of this pivotal rhodium source, moving beyond surface-level data to explain the causality behind its utility and the protocols for its effective application.

Core Physicochemical and Structural Properties

This compound is a dark red, crystalline, and hygroscopic solid.[1][2] The commercially available product is typically the trihydrate, though the degree of hydration can vary. A clear distinction must be made between the hydrated form (CAS: 20765-98-4), which is soluble in water and alcohols, and the anhydrous form (CAS: 10049-07-7), which is insoluble and significantly less reactive.[3][4] This solubility is the key to the hydrated form's extensive use as a precursor in homogeneous catalysis.[5][6]

Key Properties Summary

A compilation of essential quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 20765-98-4 | [7] |

| Molecular Formula | RhCl₃·xH₂O (often x ≈ 3) | [1][8] |

| Molecular Weight | 209.26 g/mol (anhydrous basis) | [7][9] |

| Appearance | Dark red to red-brown crystalline powder | [3][10] |

| Melting Point | Decomposes at ~100 °C (loses water) | [3][11] |

| Solubility | Soluble in water, alcohol, HCl, acetone, and alkali solutions.[3][9][10] Insoluble in ether.[3] | |

| Hygroscopicity | Deliquescent/Hygroscopic | [1][9] |

| Rhodium Content | Typically 38-45% by weight | [9][11] |

Structure and Speciation in Aqueous Media

While the anhydrous form, RhCl₃, adopts a polymeric, layered crystal structure similar to AlCl₃, a definitive crystal structure for the common trihydrate has not been elucidated. The true complexity of this compound reveals itself in solution. When dissolved in water, RhCl₃·xH₂O does not exist as a single species but rather as a time- and concentration-dependent equilibrium of various aquo-chloro complexes. This equilibrium is the underlying reason for the color change of its aqueous solutions, which can range from yellow to a deep raspberry-red.[5] Key species identified include:

-

[Rh(H₂O)₆]³⁺ (hexaaquarhodium(III) ion)

-

[RhCl(H₂O)₅]²⁺

-

cis- and trans-[RhCl₂(H₂O)₄]⁺

-

fac- and mer-[RhCl₃(H₂O)₃]

Understanding this speciation is critical for experimental reproducibility. The reactivity of the solution is dictated by the distribution of these species, which can be influenced by factors such as chloride ion concentration and aging of the solution.[5][12]

Figure 1: Simplified equilibrium of Rh(III) aquo-chloro species in aqueous solution.

Synthesis and Handling

Common Synthetic Routes

The commercially available "soluble rhodium trichloride" is typically prepared from rhodium-containing solutions derived from the refining of platinum group metals.[5][13] A common laboratory-scale approach involves the acidification of hydrated rhodium(III) oxide.[14] An industrial process can be generalized as follows:

-

Leaching & Purification: Rhodium-containing materials are processed to form a solution of a salt like sodium hexachlororhodate(III) (Na₃RhCl₆).[5]

-

Ion Exchange: This salt solution is passed through an ion-exchange column to produce the acidic form, H₃RhCl₆.[5]

-

Crystallization: The hydrated trichloride is then carefully crystallized from this acidic aqueous solution.[5]

This process ensures the removal of other metal impurities and yields the highly soluble, reactive hydrate.[13]

Figure 2: General workflow for the synthesis of soluble this compound.

Laboratory Protocol: Preparation from Rhodium Metal (Conceptual)

This protocol outlines the conversion of rhodium metal to the hydrated chloride, a foundational process in rhodium chemistry.

-

Chlorination: Rhodium sponge metal is reacted with chlorine gas at elevated temperatures (200-300 °C) to form anhydrous RhCl₃.[5] This step must be conducted with extreme caution in a suitable high-temperature reactor with appropriate gas handling.

-

Conversion to Soluble Form: The resulting insoluble anhydrous RhCl₃ is then fused with an alkali metal chloride (e.g., NaCl) to form Na₃RhCl₆.

-

Dissolution & Acidification: The fused salt is dissolved in water and subsequently acidified and purified via the ion-exchange method described in Section 2.1.

Reactivity and Applications in Catalysis

The paramount value of RhCl₃·xH₂O lies in its function as a precursor to a vast library of rhodium(I) and rhodium(III) complexes.[15] Its solubility in polar solvents facilitates ligand substitution reactions where the weakly coordinated water and chloride ligands are displaced.

Reactions with Key Ligand Classes

-

Alkenes and Carbon Monoxide: Under mild conditions, RhCl₃·xH₂O reacts with olefins and CO, often involving the reduction of Rh(III) to Rh(I). A classic example is the reaction with 1,5-cyclooctadiene (COD) in refluxing ethanol to produce the well-known cyclooctadiene rhodium chloride dimer, [[Rh(COD)Cl]₂], a vital precursor for many Rh(I) catalysts.

-

Tertiary Phosphines: Reactions with tertiary phosphines (e.g., triphenylphosphine, PPh₃) are fundamental to the synthesis of important homogeneous catalysts. In the presence of a reducing agent (often the alcohol solvent), RhCl₃·xH₂O is converted to Wilkinson's catalyst, RhCl(PPh₃)₃, which is used for the hydrogenation of alkenes.[14]

-

Nitrogen and Oxygen Ligands: It readily reacts with N-donor ligands like pyridine (py) and ammonia. Depending on the reaction conditions and the presence of a reductant, different products can be obtained, such as trans-[RhCl₂(py)₄]Cl or fac-[RhCl₃(py)₃].[5][6]

Core Catalytic Applications

This compound is rarely the active catalyst itself but is the starting point for generating the true catalytic species in situ or as an isolated complex.

-

Hydroformylation: It is a precursor for catalysts like HRh(CO)(PPh₃)₃, used in the hydroformylation (oxo process) of alkenes to produce aldehydes, a large-scale industrial process.[5][14]

-

Acetic Acid Production: While the Monsanto and Cativa processes for acetic acid production use rhodium and iridium carbonyl iodides, respectively, RhCl₃·xH₂O serves as a fundamental source of rhodium for synthesizing these and related catalysts.[3][16]

-

Asymmetric Hydrogenation: In drug development, the synthesis of chiral molecules is paramount. RhCl₃·xH₂O is the precursor for generating chiral rhodium-phosphine catalysts that enable the enantioselective hydrogenation of prochiral olefins, a technique foundational to the synthesis of many modern pharmaceuticals.[15]

Figure 3: Simplified catalytic cycle for alkene hydrogenation using a rhodium catalyst.

Applications in Drug Development and Medicinal Chemistry

Beyond catalysis, rhodium complexes derived from RhCl₃·xH₂O are being investigated as therapeutic agents. Cyclometalated rhodium(III) "piano-stool" complexes have shown significant cytotoxicity against various cancer cell lines, sometimes exceeding that of cisplatin.[17][18] The reactivity and biological activity of these complexes can be finely tuned by modifying the ancillary ligands, highlighting a promising avenue for drug discovery.[17] For instance, certain complexes can catalytically oxidize the coenzyme NADH, inducing elevated levels of reactive oxygen species (ROS) within cancer cells.[18]

Safety, Storage, and Handling

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed and causes serious eye damage.[19][20]

Hazard and Precautionary Summary

| Category | Information | Source(s) |

| GHS Pictograms | Corrosion, Acute Toxicity (Harmful), Health Hazard, Environmental Hazard | [21] |

| Signal Word | Danger | |

| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. H341: Suspected of causing genetic defects. H410: Very toxic to aquatic life with long lasting effects. | [20] |

| PPE | Chemical safety goggles, protective gloves, lab coat, NIOSH/MSHA-approved respirator. | [20][22] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Immediately call a poison center or doctor. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. | [19][20] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up. | [22][23] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [20] |

Causality Note: The hygroscopic nature of the compound necessitates storage in a dry environment (e.g., a desiccator) to prevent absorption of atmospheric moisture, which can alter its mass and reactivity. Its corrosivity and potential for causing severe eye damage are due to its acidic nature and the reactivity of the rhodium center. Always consult the full, current Safety Data Sheet (SDS) before handling.[19]

Conclusion

This compound (CAS: 20765-98-4) is far more than a simple inorganic salt; it is a gateway to the rich and diverse field of rhodium chemistry. Its value to researchers and drug development professionals stems from its solubility and its status as a versatile precursor for an extensive range of organometallic complexes. From large-scale industrial catalysis in the production of bulk chemicals to the fine-tuned synthesis of chiral pharmaceuticals and novel anticancer agents, the applications derived from this foundational reagent are both broad and impactful. A thorough understanding of its properties, particularly its complex speciation in solution, is essential for harnessing its full potential in a safe and reproducible manner.

References

-

Wikipedia. Rhodium(III) chloride. [Link]

-

SAFINA, a.s. Rhodium chloride hydrate: The versatile compound for various applications. [Link]

- Google Patents.

-

ChemBK. (2022, October 16). Rhodium(III) chloride hydrate. [Link]

-

Carl ROTH. Rhodium(III) chloride hydrate, CAS No. 20765-98-4 | ROTI®METIC Products. [Link]

-

Carl ROTH. Safety Data Sheet: Rhodium(III) chloride hydrate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Rhodium Chloride Trihydrate. [Link]

-

Zegen Advanced Materials. (2018, June 12). Rhodium Chloride Hydrate RhCl3 Rh 38% Catalysts. [Link]

-

AMERICAN ELEMENTS®. Rhodium(III) Chloride Hydrate. [Link]

-

Carl ROTH. Safety Data Sheet: Rhodium(III) chloride hydrate. [Link]

-

dlab @ EPFL. Rhodium(III) chloride. [Link]

- Google Patents.

-

International Labour Organization & World Health Organization. ICSC 0746 - RHODIUM TRICHLORIDE, TRIHYDRATE. [Link]

-

chemeurope.com. Rhodium(III) chloride. [Link]

-

ResearchGate. (2025, August 5). Thermal properties of rhodium(III) chloride. [Link]

-

AMERICAN ELEMENTS®. Rhodium(III) Chloride Trihydrate. [Link]

-

NIH National Library of Medicine. Ligand-Controlled Reactivity and Cytotoxicity of Cyclometalated Rhodium(III) Complexes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 31). Rhodium(III) Chloride Hydrate: A Key Reagent for Advanced Catalysis and Chemical Innovation. [Link]

-

SpectraBase. Rhodium(III) chloride hydrate - Optional[ATR-IR] - Spectrum. [Link]

-

PubChem. Rhodium (III) chloride trihydrate. [Link]

-

University of Warwick. (2020, March 27). Ligand-Controlled Reactivity and Cytotoxicity of Cyclometalated Rhodium(III) Complexes. [Link]

-

NIH National Library of Medicine. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids. [Link]

Sources

- 1. Rhodium chloride hydrate: The versatile compound for various applications | SAFINA, a.s. [safina.eu]

- 2. zegmetal.com [zegmetal.com]

- 3. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]

- 4. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]

- 5. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. Rhodium(III)_chloride [chemeurope.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS 20765-98-4: this compound | CymitQuimica [cymitquimica.com]

- 9. Rhodium(III) chloride hydrate, Rh 38.0-45.5% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. chembk.com [chembk.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN101941739A - Method for preparing high-purity hydrated rhodium trichloride - Google Patents [patents.google.com]

- 14. Rhodium(III) chloride [dlab.epfl.ch]

- 15. nbinno.com [nbinno.com]

- 16. nanochemazone.com [nanochemazone.com]

- 17. Ligand-Controlled Reactivity and Cytotoxicity of Cyclometalated Rhodium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 19. carlroth.com [carlroth.com]

- 20. fishersci.com [fishersci.com]

- 21. Rhodium(III) chloride crystal, 99.9+ trace metals 20765-98-4 [sigmaaldrich.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. ICSC 0746 - RHODIUM TRICHLORIDE, TRIHYDRATE [chemicalsafety.ilo.org]

A Senior Application Scientist's Guide to Rhodium(III) Chloride Hydrate (RhCl₃·xH₂O): Properties, Protocols, and Applications

Introduction: The Indispensable Precursor in Modern Chemistry

Rhodium(III) chloride hydrate stands as a cornerstone material for researchers and developers in catalysis, organic synthesis, and materials science. Its significance lies not in its direct application but in its role as a versatile and reactive precursor to a vast array of rhodium-based compounds and catalysts.[1][2] From the industrial-scale production of acetic acid to the synthesis of complex pharmaceuticals, the journey often begins with this dark red, hygroscopic solid.[2][3][4]

This guide provides an in-depth examination of the physical and chemical properties of RhCl₃·xH₂O. Moving beyond a simple datasheet, we will explore the causality behind its behavior, particularly its complex speciation in solution, and provide field-proven, self-validating protocols for its characterization and use. The insights herein are curated for professionals who require a deep, mechanistic understanding to innovate and troubleshoot effectively.

Nomenclature and Core Identification

Precise identification is the foundation of reproducible science. Rhodium(III) chloride hydrate is commercially available, though its exact degree of hydration can vary.

| Property | Identifier | Source |

| Chemical Name | Rhodium(III) chloride hydrate | [3] |

| Synonyms | Rhodium trichloride hydrate | [3][5] |

| CAS Number | 20765-98-4 | [1][3][5][6][7] |

| Molecular Formula | RhCl₃·xH₂O | [1][5][6] |

| Anhydrous Mol. Weight | 209.26 g/mol | [1][3][5][6] |

| Trihydrate Mol. Weight | 263.31 g/mol | [2][8] |

| EC Number | 233-165-4 | [5][7] |

| Appearance | Dark red to red-brown crystalline powder | [6][7][9][10] |

Note: The degree of hydration 'x' typically ranges from 3 to 4, which significantly impacts the material's rhodium content by weight (typically 38-45.5%).[3] Precise rhodium content should always be confirmed by analysis.

Structural Properties and Speciation in Solution

A critical aspect often overlooked is that solid RhCl₃·xH₂O and its aqueous solutions are structurally distinct and dynamic. While often written as a simple hydrate, the solid's exact crystal structure has not been fully elucidated.[11] The true complexity emerges upon dissolution.

In aqueous or alcoholic solutions, the compound does not exist as a single species. Instead, it forms an equilibrium mixture of various octahedral aquo and chloro-aquo complexes.[11] This equilibrium is sensitive to factors like chloride ion concentration, solvent, and time, which explains why the color of a solution can range from yellow to a deep raspberry-red.[11]

The primary species present in this equilibrium include:

-

[Rh(H₂O)₆]³⁺ (Hexaaquarhodium(III) ion)

-

[RhCl(H₂O)₅]²⁺

-

cis- and trans-[RhCl₂(H₂O)₄]⁺

-

fac- and mer-[RhCl₃(H₂O)₃]

This dynamic speciation is the mechanistic reason for the compound's high reactivity and its utility as a precursor; the labile water ligands are readily displaced by other nucleophiles, opening pathways to a vast library of rhodium complexes.[11]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; Rh6 [label="[Rh(H₂O)₆]³⁺\n(Yellow)", pos="0,1.5!"]; RhCl5 [label="[RhCl(H₂O)₅]²⁺", pos="2,1.5!"]; RhCl2_cis [label="cis-[RhCl₂(H₂O)₄]⁺", pos="4,2.2!"]; RhCl2_trans [label="trans-[RhCl₂(H₂O)₄]⁺", pos="4,0.8!"]; RhCl3 [label="[RhCl₃(H₂O)₃]\n(Red)", pos="6.5,1.5!"];

// Edge styles edge [color="#5F6368"];

// Edges representing equilibrium Rh6 -- RhCl5 [label="+ Cl⁻\n- H₂O"]; RhCl5 -- RhCl2_cis [label="+ Cl⁻\n- H₂O"]; RhCl5 -- RhCl2_trans [label="+ Cl⁻\n- H₂O"]; RhCl2_cis -- RhCl3 [label="+ Cl⁻\n- H₂O"]; RhCl2_trans -- RhCl3 [label="+ Cl⁻\n- H₂O"]; }

Caption: Aqueous speciation of Rh(III) chloride.

Physical and Chemical Properties

Solubility Profile

The solubility of RhCl₃·xH₂O is a key enabler for its use in homogeneous catalysis. Its ability to dissolve in various polar solvents facilitates reactions with organic ligands and substrates.[11]

| Solvent | Solubility | Notes | Source |

| Water | Soluble / Very Soluble | Forms complex aquated species. Solubility can depend on the method of preparation. | [3][9][10][12] |

| Ethanol | Soluble | Often used as a reaction medium for ligand substitution. | [3][10][11][12][13] |

| Acetone | Slightly Soluble / Soluble | [3][10][13] | |

| Hydrochloric Acid | Soluble | Stabilizes chloro-complexes. | [9][12] |

| Diethyl Ether | Insoluble | [9][12] |

Thermal Stability and Decomposition

Understanding the thermal behavior of RhCl₃·xH₂O is critical for catalyst preparation, storage, and determining its precise composition. The material is sensitive to heat, undergoing a multi-stage decomposition.

-

Dehydration: The hydrated form begins to lose water of crystallization at approximately 100 °C.[3][9][12][14][15] This initial step is often not sharp and can vary depending on the heating rate and atmosphere.

-

Decomposition of Anhydrous Salt: The resulting anhydrous RhCl₃ is more stable, but decomposes at higher temperatures (450-500 °C) to rhodium metal and chlorine gas, or to rhodium oxides if in an oxidative atmosphere.[12][16]

Thermogravimetric Analysis (TGA) is the definitive technique for characterizing this process.

Chemical Reactivity: The Gateway to Rhodium Chemistry

The reactivity of RhCl₃·xH₂O is dominated by ligand substitution and redox chemistry. It serves as the primary entry point for synthesizing both Rh(III) and Rh(I) complexes.

-

Ligand Substitution: In polar solvents, the aquo ligands are readily displaced by a wide range of Lewis bases, including tertiary phosphines, thioethers, amines, and pyridines.[11][17] This is the foundational reaction for creating countless rhodium catalysts and complexes.[18]

-

Reduction to Rhodium(I): When reactions with certain ligands (especially tertiary phosphines) are conducted in a reducing solvent like boiling ethanol, Rh(III) is reduced to Rh(I).[11][17] This pathway is famously used to synthesize Wilkinson's catalyst, [RhCl(PPh₃)₃], a landmark achievement in homogeneous catalysis.[11][17]

-

Reactions with Alkenes and CO: RhCl₃·xH₂O reacts under mild conditions with olefins and carbon monoxide, often leading to Rh(I) complexes like the chlorobis(ethylene)rhodium dimer or carbonyl species.[11][17] This reactivity is central to its use in hydroformylation and carbonylation catalysis.[11][17]

// Node styles start [label="RhCl₃·xH₂O\nin Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="+ Triphenylphosphine (PPh₃)\n(Excess)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; process [label="Reflux\n(Reduction of Rh(III) → Rh(I))", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Wilkinson's Catalyst\n[RhCl(PPh₃)₃]", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge styles edge [color="#5F6368"];

// Workflow start -> reagent -> process -> product; }

Caption: Synthesis of Wilkinson's Catalyst.

Analytical Characterization Protocols

Accurate characterization is non-negotiable. The following protocols provide a framework for validating the identity, purity, and properties of RhCl₃·xH₂O.

Protocol: Determination of Water and Rhodium Content via TGA

Objective: To quantify the water of hydration and the residual rhodium content, thereby confirming the material's composition.

Principle: A sample is heated under a controlled atmosphere. The initial mass loss corresponds to the evaporation of water (and potentially other volatiles like HCl).[19][20] Subsequent heating in a reductive atmosphere (H₂) reduces the anhydrous salt to pure rhodium metal, allowing for a precise determination of the metal content.

Methodology:

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature using appropriate standards.[21]

-

Sample Preparation: Weigh approximately 5-10 mg of RhCl₃·xH₂O into a ceramic (e.g., alumina) crucible.

-

Analysis Program:

-

Segment 1 (Drying): Heat from ambient temperature to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min). Hold at 200 °C for 30 minutes to ensure complete removal of water. The mass loss in this step corresponds to xH₂O.

-

Segment 2 (Reduction): Switch the purge gas to a 5% H₂ in Ar mixture (flow rate: 50 mL/min). Heat from 200 °C to 800 °C at 20 °C/min.

-

Segment 3 (Isothermal Hold): Hold at 800 °C until a stable mass is achieved (approx. 30 minutes). The final residual mass is elemental rhodium.

-

-

Data Analysis:

-

Calculate the percentage mass loss from Segment 1 to determine the water content.

-

Calculate the percentage of the final residual mass relative to the initial sample mass to determine the rhodium content. Compare this with the theoretical value based on the expected hydration state.

-

Protocol: Characterization of Solution Species by ¹⁰³Rh NMR Spectroscopy

Objective: To identify the distribution of rhodium-containing species in a given solvent system.

Principle: ¹⁰³Rh NMR spectroscopy provides a direct, non-invasive method to observe the different chemical environments of rhodium nuclei in solution. Each distinct chloro-aquo complex gives rise to a specific resonance pattern, allowing for qualitative and quantitative analysis of the equilibrium.[11][22]

Methodology:

-

Sample Preparation: Prepare a concentrated solution of RhCl₃·xH₂O (e.g., 0.4-0.5 M) in the solvent of interest (e.g., D₂O, ethylene glycol).[22] Allow the solution to equilibrate for a set period (e.g., 24 hours), as speciation can change over time.[11]

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁰³Rh frequency (approximately 3.19 MHz on a standard 100 MHz proton instrument).

-

Use a reference standard, such as a D₂O solution of RhCl₃·xH₂O where the chemical shift of a known species (e.g., cis-[Rh³⁵Cl₄(H₂O)₂]⁻) is assigned a reference value.[22]

-

-

Acquisition Parameters:

-

Due to the low gyromagnetic ratio and long relaxation times of ¹⁰³Rh, a large number of scans will be required.

-

Employ a long relaxation delay (e.g., 5-10 seconds) to ensure quantitative results.

-

Acquire data over a wide spectral width to encompass all potential species.

-

-

Data Analysis:

-

Process the resulting spectrum (Fourier transform, phasing, baseline correction).

-

Identify the resonances corresponding to the different [RhClₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ species based on established literature values.[11][22]

-

Integrate the peaks to determine the relative concentrations of each species in the equilibrated solution.

-

Core Applications

The utility of RhCl₃·xH₂O is defined by the catalytic activity of its derivatives.

-

Homogeneous Catalysis: It is the starting material for catalysts used in crucial industrial processes, including the production of acetic acid, hydroformylation (oxo process), and the hydrogenation of alkenes.[2][3][4][17][23]

-

Organic Synthesis: Rhodium-catalyzed reactions are vital in pharmaceutical and fine chemical synthesis for creating complex molecular architectures with high selectivity.[9][23]

-

Materials Science & Electroplating: It is used to prepare rhodium-based alloys and serves as a component in electroplating baths to create corrosion-resistant and aesthetically pleasing rhodium coatings on items like jewelry.[2][23]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is mandatory when handling this compound.

-

Hazards: Rhodium(III) chloride hydrate is harmful if swallowed and causes serious eye damage.[6][7][15] It is a hygroscopic, deliquescent powder, meaning it readily absorbs moisture from the air.[2][12][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[7][14][15] Work in a well-ventilated area or a fume hood to avoid inhaling dust.[7][14]

-

Handling: Minimize dust generation.[14] After handling, wash hands thoroughly.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, separated from incompatible materials like strong oxidizing agents.[14][24]

Conclusion

Rhodium(III) chloride hydrate is far more than a simple inorganic salt; it is a dynamic and highly reactive system. A deep understanding of its properties, particularly its complex solution-state equilibrium, is the key to leveraging its full potential. The protocols and data presented in this guide provide the necessary framework for researchers and developers to utilize this critical precursor with precision, safety, and scientific rigor, enabling the next generation of innovations in catalysis and chemical synthesis.

References

-

Rhodium(III) Chloride Hydrate | RhCl3 · XH2O - Ereztech. [Link]

-

Material Safety Data Sheet - Rhodium Chloride Trihydrate - Cole-Parmer. [Link]

-

Rhodium(III) chloride, hydrate, crystalline, 99.9% | Ottokemi™. [Link]

-

Rhodium(III) chloride - Wikipedia. [Link]

-

Safety Data Sheet: Rhodium(III) chloride hydrate - Carl ROTH. [Link]

-

Rhodium chloride hydrate: The versatile compound for various applications | SAFINA, a.s. [Link]

-

Rhodium (III) chloride trihydrate | Cl3H6O3Rh | CID 159681 - PubChem. [Link]

-

Rhodium Chloride Hydrate RhCl3 Rh 38% Catalysts - Zegen Advanced Materials. [Link]

-

Rhodium(III) chloride - chemeurope.com. [Link]

-

Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines - MDPI. [Link]

-

ICSC 0746 - RHODIUM TRICHLORIDE, TRIHYDRATE. [Link]

-

Thermal properties of rhodium(III) chloride - ResearchGate. [Link]

-

Thermal and spectroscopic studies of feasibility of rhodium acetate versus chloride as a likely precursor for Rh° metal catalysts - ResearchGate. [Link]

-

Thermal properties of rhodium(III) chloride - AKJournals. [Link]

-

Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC - NIH. [Link]

-

Thermal Analysis Premium - Rice Office of Research. [Link]

Sources

- 1. Rhodium(III) chloride, hydrate, crystalline, 99.9% | Ottokemi™ [ottokemi.com]

- 2. Rhodium chloride hydrate: The versatile compound for various applications | SAFINA, a.s. [safina.eu]

- 3. Rhodium(III) chloride hydrate, Rh 38.0-45.5% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. nanochemazone.com [nanochemazone.com]

- 5. Rhodium(III) chloride 99.95 trace metals 20765-98-4 [sigmaaldrich.com]

- 6. Rhodium (III) Chloride | Rhodium(III) Chloride Hydrate | RhCl3 · XH2O - Ereztech [ereztech.com]

- 7. carlroth.com [carlroth.com]

- 8. Triaquatrichlororhodium | Cl3H6O3Rh | CID 159681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]

- 10. zegmetal.com [zegmetal.com]

- 11. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 12. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. ICSC 0746 - RHODIUM TRICHLORIDE, TRIHYDRATE [chemicalsafety.ilo.org]

- 16. researchgate.net [researchgate.net]

- 17. Rhodium(III)_chloride [chemeurope.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. akjournals.com [akjournals.com]

- 21. research.rice.edu [research.rice.edu]

- 22. Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemimpex.com [chemimpex.com]

- 24. ajcsd.org [ajcsd.org]

Crystal Structure Analysis of Rhodium Trichloride Hydrate: A Methodological Framework for a Structurally Elusive Catalyst Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(III) chloride hydrate is a cornerstone precursor for the synthesis of a vast array of homogeneous catalysts and advanced materials. Its reactivity and efficacy are intrinsically linked to the precise three-dimensional arrangement of its constituent atoms. However, despite its widespread use, the definitive single-crystal X-ray structure of the common hydrated form, often denoted as RhCl₃·3H₂O, has remained elusive. This guide addresses this critical knowledge gap, providing a comprehensive technical framework for the complete crystal structure determination of rhodium trichloride hydrate. We detail a self-validating system of protocols, from single-crystal growth to advanced characterization techniques, explaining the causal logic behind each experimental choice. This document serves as a definitive roadmap for researchers aiming to unravel the solid-state structure of this and other challenging hydrated metal compounds.

Introduction: The Enigma of a Workhorse Compound

Rhodium(III) chloride exists in both an anhydrous (RhCl₃) and various hydrated forms (RhCl₃·xH₂O). The anhydrous form is a polymeric solid with a known crystal structure, characterized by octahedral rhodium centers bridged by chloride ligands.[1] In contrast, the hydrated form, typically a trihydrate, is the more commonly used reagent due to its solubility and reactivity.[1][2] It is the starting point for synthesizing critical catalysts like Wilkinson's catalyst and precursors for industrial processes such as hydroformylation and acetic acid production.[1][2]

A definitive crystal structure is paramount; it provides unequivocal information on coordination geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This knowledge is fundamental to understanding the dissolution process, the nature of reactive species in solution, and the solid-state stability of the compound. While aqueous solutions of this compound have been studied by ¹⁰³Rh NMR, revealing a complex mixture of aquo complexes, the solid-state structure of the commercially available starting material has not been confirmed crystallographically.[1] This guide presents the authoritative methodology required to bridge this gap.

The Crystallographic Challenge: Why is the Structure Unsolved?

The primary obstacle to the structural elucidation of this compound is the difficulty in obtaining single crystals of suitable size and quality for X-ray diffraction. Several factors contribute to this challenge:

-

Hygroscopicity and Efflorescence: Hydrated salts are often sensitive to atmospheric moisture.[3] Depending on the ambient humidity, they can either absorb more water (deliquescence) or lose water of crystallization (efflorescence), leading to a disordered or polycrystalline sample.

-

Variable Hydration States: The crystallization process can yield different hydrates (e.g., monohydrate, trihydrate), or even mixtures, making it difficult to isolate a single, homogeneous crystalline phase.[4][5]

-

Complex Solution Speciation: As shown by NMR studies, aqueous solutions of RhCl₃·xH₂O contain multiple species, such as [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, and isomers of [RhCl₂(H₂O)₄]⁺ and [RhCl₃(H₂O)₃].[1] This complex equilibrium can inhibit the orderly arrangement of a single species into a crystal lattice.

The Definitive Workflow for Structure Determination

To overcome these challenges, a multi-faceted and rigorously controlled experimental plan is required. The following sections detail the protocols that constitute a self-validating system for crystal structure analysis.

Synthesis and Single-Crystal Growth

The foundation of any crystallographic study is a high-quality single crystal. The causality is simple: a well-ordered, single crystal will produce a sharp, well-defined diffraction pattern, which is essential for an accurate structure solution.

Experimental Protocol: Single-Crystal Growth of RhCl₃·xH₂O

-

Preparation of Saturated Solution:

-

Dissolve commercially available rhodium(III) chloride hydrate (Rh ~38-43.5%) in a minimal amount of concentrated hydrochloric acid (HCl) at approximately 60°C.

-

Rationale: The use of concentrated HCl suppresses the formation of various aquo complexes by the common ion effect, favoring the formation of chloro-species and promoting the crystallization of a single, well-defined entity.[6][7]

-

-

Slow Evaporation Method:

-

Transfer the warm, saturated solution to a small beaker or crystallizing dish.

-

Cover the beaker with parafilm and puncture it with 2-3 small holes using a fine needle.

-

Place the setup in a vibration-free environment at a constant, slightly reduced temperature (e.g., 15-20°C).

-

Rationale: Slow evaporation prevents rapid nucleation, which leads to the formation of many small, unusable crystals. A controlled, slow process allows for the growth of larger, more ordered single crystals.[8]

-

-

Crystal Harvesting:

-

Monitor the vessel daily. Once suitable dark red, well-formed crystals (ideally 0.1-0.3 mm in each dimension) appear, carefully harvest them using a nylon loop.

-

Immediately transfer the crystal into a drop of cryoprotectant (e.g., Paratone-N oil) to prevent water loss.

-

Rationale: Immediate protection is crucial to maintain the integrity of the hydrated crystal structure and prevent degradation upon exposure to air.[9]

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Caption: Comprehensive workflow for the structural analysis of RhCl₃·xH₂O.

Experimental Protocol: SC-XRD Data Collection and Refinement

-

Crystal Mounting and Data Collection:

-

Mount the cryo-protected crystal on a goniometer head.

-

Place the goniometer on the diffractometer and cool the crystal to 100 K using a nitrogen or helium cryostream.

-

Rationale: Data collection at low temperatures (cryogenic conditions) is essential. It minimizes the thermal vibration of atoms, leading to higher resolution data and a more precise final structure. It also prevents the loss of solvent (water) molecules from the crystal lattice during the experiment.[9]

-

Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images and scale the data to correct for experimental variations.

-

Determine the unit cell parameters and assign the crystal system and space group.

-

Solve the structure using direct methods or Patterson methods to find the initial positions of the heavy atoms (Rh and Cl).

-

Rationale: These computational methods use the intensities and positions of the diffracted spots to generate an initial electron density map, from which the atomic positions can be inferred.

-

-

Structure Refinement and Validation:

-

Generate subsequent electron density maps (Fourier synthesis) to locate the lighter atoms (oxygen atoms of the water molecules).

-

Refine the atomic positions, site occupancies, and anisotropic displacement parameters against the experimental data.

-

Locate hydrogen atoms from the difference electron density map or place them in calculated positions.

-

Rationale: Refinement is an iterative process that minimizes the difference between the observed diffraction data and the data calculated from the structural model. A validated structure will have low crystallographic R-factors (R1 < 5%) and a goodness-of-fit (GooF) value close to 1.

-

Complementary Characterization Techniques

While SC-XRD provides the definitive structure, complementary techniques are crucial for validating the result and characterizing the bulk material.

-

Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline powder. By comparing the experimental PXRD pattern to one simulated from the single-crystal data, the phase purity of the bulk sample can be confirmed.[10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrated salt, heating will cause the loss of water molecules, which is observed as a distinct mass loss step. This allows for the precise determination of the number of water molecules per formula unit.[11]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change. It can detect phase transitions and endothermic events like dehydration, providing information on the energetics of water binding in the crystal.

-

Solid-State NMR (SS-NMR): ¹⁰³Rh SS-NMR, though challenging due to rhodium's low gyromagnetic ratio, can provide valuable information about the local chemical environment of the rhodium nucleus.[12][13] It is highly sensitive to the coordination sphere and can distinguish between different crystallographic sites if present.

Caption: Logical workflow of crystallographic structure solution and refinement.

Anticipated Structural Features & Data

Based on the known chemistry of Rh(III), the crystal structure of RhCl₃·xH₂O is expected to feature an octahedrally coordinated rhodium center. The coordination sphere would consist of a combination of chloride ions and water molecules. The precise arrangement (e.g., fac or mer isomers if the formula is [RhCl₃(H₂O)₃]) and the role of additional water molecules in the crystal lattice (lattice water) would be definitively established. An extensive network of hydrogen bonds between coordinated water molecules, lattice water, and chloride ions is also anticipated, which would be crucial for stabilizing the crystal packing.

Table 1: Hypothetical Crystallographic Data for [RhCl₃(H₂O)₃]

| Parameter | Expected Value |

| Chemical Formula | H₆Cl₃O₃Rh |

| Formula Weight | 263.31 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pnma |

| a, b, c (Å) | 8-12 Å |

| α, γ (°) | 90 |

| β (°) | 90-110 (for Monoclinic) |

| Volume (ų) | 800-1200 |

| Z (Formula units/cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.10 |

| Goodness-of-Fit (GooF) | ~1.0 |

Conclusion

The structural characterization of this compound is a significant and achievable goal that has been overlooked for too long. Its resolution is critical for a fundamental understanding of this key catalytic precursor. By employing the rigorous, multi-technique, and self-validating workflow detailed in this guide—combining meticulous crystal growth, state-of-the-art single-crystal X-ray diffraction, and corroborative analytical methods—researchers can finally unveil the precise atomic architecture of this important compound. The resulting structural data will provide invaluable insights for chemists, materials scientists, and drug development professionals, enabling a more rational design of future catalysts and materials.

References

-

Holmes, S. A., et al. (2024). Structure and bonding in rhodium coordination compounds: a ¹⁰³Rh solid-state NMR and relativistic DFT study. Chemical Science, 15(6), 2181-2196. Available at: [Link]

-

Holmes, S. A., et al. (2023). Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study. PubMed. Available at: [Link]

-

Schurz, F., et al. (2024). Rapid Acquisition of ¹⁰³Rh Solid-State NMR Spectra by ³¹P Detection and Sideband Selective Methods. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Chapter 3 Rhodium-103 NMR. Available at: [Link]

-

National High Magnetic Field Laboratory. (2024). Unraveling the Mysteries of the Platinum Group Elements with ¹⁰³Rh Solid-State NMR Spectroscopy. Available at: [Link]

-

Zablocka, M., et al. (n.d.). Thermal properties of rhodium(III) chloride. ResearchGate. Available at: [Link]

-

Figueiredo, P., et al. (n.d.). X-ray diffraction pattern of Rh(0) colloid obtained by reduction with ethanol and stabilized with PVP. ResearchGate. Available at: [Link]

-

Grabowski, P., et al. (2020). Characterizing metal binding sites in proteins with X-ray crystallography. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

-

Ereztech. (n.d.). Rhodium(III) Chloride Hydrate. Available at: [Link]

-

Wikipedia. (n.d.). Rhodium(III) chloride. Available at: [Link]

-

Lei, H., et al. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. American Chemical Society. Available at: [Link]

-

dlab @ EPFL. (n.d.). Rhodium(III) chloride. Available at: [Link]

-

FUNCMATER. (n.d.). Rhodium (III) Chloride Trihydrate (RhCl3*xH2O)-Powder. Available at: [Link]

-

chemeurope.com. (n.d.). Rhodium(III) chloride. Available at: [Link]

-

ResearchGate. (n.d.). Fluid Bed Dehydration of Magnesium Chloride. Available at: [Link]

-

van der Linden, P., et al. (2019). Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. Crystal Growth & Design. Available at: [Link]

-

Starr, A., et al. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Available at: [Link]

-

American Chemical Society. (2025). Photoinduced Lattice Oxygen Spillover on Ru/BaTiO3 for Efficient and Stable Photothermal Dry Reforming of Methane. Available at: [Link]

- Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.

-

Wikipedia. (n.d.). Plutonium compounds. Available at: [Link]

-

SD Fine-Chem. (n.d.). RhCl3 .XH2O. Available at: [Link]

-

YouTube. (2025). Common Challenges in Crystallization Processes. Available at: [Link]

-

Al-Dharrab, A., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available at: [Link]

-

Liu, X., & Cui, X. (n.d.). Research Progress in Dehydration Technology of Bischofite for Preparing Anhydrous Magnesium Chloride. Atlantis Press. Available at: [Link]

Sources

- 1. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. buy Rhodium (III) chloride trihydrate Powder - FUNCMATER [funcmater.com]

- 3. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plutonium compounds - Wikipedia [en.wikipedia.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Rhodium(III) chloride [dlab.epfl.ch]

- 7. Rhodium(III)_chloride [chemeurope.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Rhodium (III) Chloride Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodium (III) chloride hydrate (RhCl₃·xH₂O) is a cornerstone precursor for the synthesis of a vast array of organometallic complexes critical to homogeneous catalysis and medicinal chemistry. Its efficacy in these applications is fundamentally governed by its solubility in organic reaction media. This guide provides an in-depth analysis of the solubility characteristics of RhCl₃·xH₂O, moving beyond simple empirical data to explore the underlying chemical principles. We will dissect the complex nature of the solute itself, detail the mechanisms of its dissolution, present a qualitative solubility profile across various solvent classes, and provide a robust, field-proven protocol for experimentally determining its solubility.

The Nature of the Solute: More Than a Simple Salt

A frequent point of confusion for researchers is the distinction between anhydrous rhodium chloride (RhCl₃) and its hydrated form, RhCl₃·xH₂O (typically the trihydrate)[1]. The anhydrous form is a polymeric solid that is largely insoluble in common solvents. The commercially available, dark red crystalline solid is the hydrated form, which is the reactive and soluble species essential for chemical synthesis[2][3].

Upon dissolution in polar solvents, RhCl₃·xH₂O does not exist as a single species. Instead, it establishes a complex equilibrium between various aquo-chloro complexes.[2] These species can include [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and [RhCl₃(H₂O)₃][1][2]. The relative distribution of these complexes depends on factors like chloride concentration and the age of the solution, which dictates the solution's color, ranging from yellow to a deep raspberry-red[2]. This dynamic speciation is a critical consideration in any reaction, as each complex may exhibit different reactivity.

Caption: Equilibrium of Rh(III) aquo-chloro species in solution.

The Mechanism of Dissolution: A Tale of Ligand Exchange

The solubility of RhCl₃·xH₂O in organic solvents is not merely a physical process of dissociation. It is a chemical transformation driven by ligand exchange , a fundamental concept in coordination chemistry[4][5]. The principle of "like dissolves like" provides a preliminary guide; as a polar inorganic complex, RhCl₃·xH₂O requires polar solvents for dissolution. However, the nuanced reality lies in the ability of solvent molecules to act as ligands, displacing the coordinated water (H₂O) or chloride (Cl⁻) ions from the rhodium's inner coordination sphere.

Polar protic solvents like alcohols (ROH) and polar aprotic solvents with donor atoms (like the oxygen in DMSO or acetone) can coordinate to the Rh(III) center. This process is facilitated by the lability of the Rh-OH₂ bonds. The reaction is an equilibrium, and the extent of dissolution depends on the coordinating strength of the solvent and its concentration.

Caption: Dissolution via solvent-mediated ligand exchange.

Solubility Profile Across Organic Solvent Classes

Quantitative solubility data ( g/100 mL) for RhCl₃·xH₂O is sparsely reported in the literature. However, a comprehensive qualitative profile can be assembled from chemical supplier data sheets, safety documents, and synthetic chemistry reports. This information is invaluable for solvent selection in a research and development setting.

| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Observed Solubility | Scientific Rationale & Citations |

| Polar Protic | Methanol | 32.7 | Soluble | Excellent H-bonding capability and acts as a strong coordinating ligand, readily displacing water. Widely used as a reaction medium for catalysis with RhCl₃·xH₂O[1][2][3]. |

| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol is a good coordinating solvent that facilitates ligand exchange reactions to form a variety of rhodium complexes[2][3][6]. | |

| Polar Aprotic | Acetone | 21.0 | Slightly Soluble | The carbonyl oxygen can act as a Lewis base to coordinate with the Rh(III) center, but its solvating power is weaker than that of alcohols[6][7]. |

| Dimethylformamide (DMF) | 36.7 | Soluble (Assumed) | High polarity and a strong coordinating oxygen atom suggest good solubility, a common solvent for transition metal chemistry. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble (Assumed) | Strong coordinating ability through the sulfoxide oxygen and high polarity make it an excellent solvent for many inorganic salts. | |

| Ethers | Diethyl Ether | 4.3 | Insoluble | Low polarity and weak coordinating ability (ether oxygen is a poor ligand) are insufficient to overcome the lattice energy of the salt[8]. |

| Hydrocarbons | Toluene, Hexane | ~2.4 | Insoluble | Non-polar nature prevents any significant solute-solvent interaction. |

A Self-Validating Protocol for Experimental Solubility Determination

For applications requiring precise concentration control, such as in drug formulation or high-throughput screening, determining the exact solubility in a specific solvent system is necessary. The following protocol provides a reliable method for this determination.

Principle

This method relies on creating a saturated solution in thermodynamic equilibrium with an excess of the solid solute at a constant temperature. The concentration of the dissolved rhodium in the supernatant is then quantified using a sensitive analytical technique like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Experimental Workflow

Caption: Step-by-step workflow for solubility measurement.

Detailed Methodology

-

Preparation : To a series of 10 mL glass vials, add the organic solvent of interest (e.g., 5.0 mL). Add a magnetic stir bar to each.

-

Solute Addition : Add RhCl₃·xH₂O to each vial in an amount known to be in excess of its estimated solubility. This ensures a solid phase remains at equilibrium.

-

Equilibration : Seal the vials tightly to prevent solvent evaporation. Place them on a multi-position stir plate in a temperature-controlled environment (e.g., 25.0 °C ± 0.5 °C). Stir vigorously for a minimum of 24 hours. Causality Note: Kinetic barriers can slow the dissolution of coordination complexes; a long equilibration time is crucial to ensure thermodynamic equilibrium is reached[9][10].

-

Phase Separation : Stop stirring and allow the vials to stand for 1-2 hours for the solid to settle. For a more robust separation, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).

-

Sampling : Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.

-

Quantification : Prepare a calibration curve using a certified rhodium standard. Dilute the sampled supernatant with high precision into an appropriate acidic matrix (e.g., 2% trace metal grade nitric acid) to fall within the linear range of the calibration curve. Analyze all samples and standards by ICP-MS.

-

Validation : Repeat the process with different equilibration times (e.g., 24, 48, and 72 hours)[9]. If the calculated solubility remains constant, it confirms that equilibrium was achieved.

Implications for Catalysis and Drug Development

A thorough understanding of RhCl₃·xH₂O solubility is paramount for progress in its application areas:

-

Homogeneous Catalysis : The solubility in alcohols and other polar solvents is what enables its use as a precursor for catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃)[3]. Solvent choice can dictate which ligands can be used and can influence reaction kinetics and catalyst stability.

-

Drug Development : Rhodium complexes are being investigated as potential therapeutic agents, including enzyme inhibitors. Their formulation into drug delivery systems requires precise knowledge of their solubility in biocompatible solvents and buffer systems.

Conclusion

The solubility of rhodium (III) chloride hydrate is a complex interplay of its speciation in solution and the coordinating ability of the organic solvent. It is not a simple physical parameter but a dynamic, chemically driven process. For researchers, a successful synthetic or formulation outcome depends on recognizing that the hydrated form is the key soluble species and that dissolution proceeds via ligand exchange. While qualitative data provides a strong starting point for solvent selection, a robust experimental protocol is essential for applications demanding quantitative accuracy.

References

-

Rhodium(III) chloride - Wikipedia. Available at: [Link]

-

Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC - NIH. Available at: [Link]

-

Rhodium(III) chloride hydrate, Rh 38.5-45.5%, 5g | Worldwide Life Sciences. Available at: [Link]

-

Rhodium(III) chloride - chemeurope.com. Available at: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

-

Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC - NIH. Available at: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC - NIH. Available at: [Link]

-

Experiment 4 Solubility of a Salt. Available at: [Link]

-

Speciation and separation of rhodium( III) from chloride solutions: a critical review - Sci-Hub. Available at: [Link]

-

Rhodium(III) chloride - dlab @ EPFL. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Rhodium Chloride Hydrate丨CAS 20765-98-4丨RhCl3·xH2O - Wolfa. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Experienced supplier of 20765-98-4,RhCl3.3(H2O),Rhodium (III) chloride trihydrate. Available at: [Link]

-

Coordination and ligand exchange dynamics of solvated metal ions - ResearchGate. Available at: [Link]

-

Ligand Exchange Reactions | A-Level Chemistry. Available at: [Link]

-

substitution in complex ions - ligand exchange - Chemguide. Available at: [Link]

Sources

- 1. Rhodium(III)_chloride [chemeurope.com]

- 2. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Rhodium(III) chloride [dlab.epfl.ch]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Rhodium(III) chloride hydrate, Rh 38.0-45.5% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Rhodium(III) chloride hydrate, Rh 38.5-45.5%, 5g | Worldwide Life Sciences [wwmponline.com]

- 8. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Rhodium Trichloride Hydrate: A Cornerstone Precursor for Advanced Organometallic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium trichloride hydrate (RhCl₃·xH₂O) stands as a pivotal starting material in the realm of organometallic chemistry. Its accessibility, solubility in polar solvents, and versatile reactivity make it an indispensable precursor for a vast array of rhodium(I) and rhodium(III) complexes that are crucial for homogeneous catalysis.[1][2][3] This guide provides an in-depth exploration of this compound, focusing on its critical role in the synthesis of high-value organometallic compounds. We will delve into the causality behind experimental choices, present validated protocols for the synthesis of cornerstone catalysts like Wilkinson’s catalyst and rhodium carbonyl chloride dimer, and offer insights into the safe and effective handling of this essential reagent.

Introduction: Understanding the Precursor

This compound is a dark red, hygroscopic crystalline solid.[3][4] While often represented as RhCl₃·3H₂O, the water content can vary.[1] It is the most common commercial form of rhodium chloride and serves as the primary entry point for much of organorhodium chemistry.[1][5] Its utility stems from its solubility in water and polar organic solvents like ethanol and methanol, which facilitates its use in a variety of reaction media.[4][6]

The rhodium in this compound is in the +3 oxidation state. A significant portion of its chemistry involves the reduction of Rh(III) to the catalytically active Rh(I) state.[1][5][7] This reductive step is often accomplished in situ using reagents that also serve as ligands, such as tertiary phosphines.[7][8]

Key Properties of this compound

A summary of the essential physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Chemical Formula | RhCl₃·xH₂O | [3][4] |

| CAS Number | 20765-98-4 | [4] |

| Appearance | Dark red to red-brown crystalline powder | [4][8] |

| Molar Mass | ~263.31 g/mol (for trihydrate) | [9] |

| Solubility | Soluble in water and polar organic solvents | [4][6] |

| Oxidation State of Rh | +3 | [5] |

| Key Reactivity | Precursor to Rh(I) and Rh(III) complexes, undergoes ligand substitution and reduction | [1][10] |

Safety and Handling: A Self-Validating System

Proper handling of this compound is crucial for ensuring laboratory safety and experimental reproducibility. The compound is classified as harmful if swallowed and can cause serious eye damage.[9][11][12]

Core Safety Protocol:

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields or a face shield, chemical-resistant gloves, and a lab coat.[11][12]

-

Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Dispensing: Avoid generating dust when weighing and transferring the material.[11][12]

-

Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[9][11][13] It is deliquescent and will absorb moisture from the air.[9]

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[9][12]

-

First Aid:

Synthesis of Wilkinson's Catalyst ([RhCl(PPh₃)₃])

Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I), is a landmark homogeneous catalyst renowned for its efficiency in the hydrogenation of alkenes under mild conditions.[8][14][15] Its synthesis from this compound is a classic example of a reductive ligation process.

The Chemistry Behind the Synthesis

The reaction involves treating rhodium(III) chloride hydrate with an excess of triphenylphosphine (PPh₃) in a refluxing alcohol, typically ethanol.[7][8][14] This process is elegantly efficient as triphenylphosphine plays a dual role:

-

Reducing Agent: One equivalent of PPh₃ reduces Rh(III) to Rh(I). In this process, the phosphine is oxidized to triphenylphosphine oxide (OPPh₃).[7][8][15]

-

Ligand: Three equivalents of PPh₃ coordinate to the newly formed Rh(I) center to yield the 16-electron, square planar complex.[7][15]

The overall balanced equation for this transformation is: RhCl₃(H₂O)₃ + 4 PPh₃ → RhCl(PPh₃)₃ + OPPh₃ + 2 HCl + 2 H₂O[7]

The choice of ethanol as a solvent is critical. It readily dissolves the reactants and the product at elevated temperatures, while allowing for the precipitation of the desired burgundy-colored crystals upon cooling.[14]

Experimental Protocol: A Step-by-Step Methodology

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Rhodium trichloride trihydrate (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Absolute Ethanol (200 proof, degassed)

-

Diethyl ether (degassed)

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add rhodium trichloride trihydrate (1.0 g) and triphenylphosphine (6.0 g, a significant excess).

-

Inert Atmosphere: Flush the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Rh(I) product.

-

Solvent Addition: Add degassed absolute ethanol (40 mL) to the flask.

-

Reflux: Heat the mixture to a gentle reflux with continuous stirring. The solution will initially be a slurry, which will gradually turn into a clear, deep red solution followed by the precipitation of the red-brown product. The reflux should be maintained for approximately 30-60 minutes.

-

Crystallization: Allow the flask to cool slowly to room temperature. The product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath for an additional 30 minutes.

-

Isolation: Collect the burgundy-colored crystals by vacuum filtration.

-

Washing: Wash the collected solid sequentially with small portions of cold, degassed ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove soluble impurities, including triphenylphosphine oxide and unreacted triphenylphosphine.

-

Drying: Dry the product under vacuum to obtain pure Wilkinson's catalyst.

Workflow Visualization

Caption: Workflow for the synthesis of Wilkinson's catalyst.

**3. Synthesis of Rhodium Carbonyl Chloride ([Rh(CO)₂Cl]₂) **

Dicarbonylrhodium(I) chloride dimer is another fundamental precursor in organorhodium chemistry, serving as a gateway to numerous rhodium carbonyl complexes used in catalytic processes like hydroformylation.[1][16][17]

Mechanistic Insight

The synthesis involves the reaction of hydrated rhodium trichloride with carbon monoxide (CO) gas.[16] This is a reductive carbonylation process where CO acts as both the reducing agent and the ligand. The Rh(III) is reduced to Rh(I), which is then coordinated by CO ligands. The product is a dimer with two chloride ligands bridging the two rhodium centers.[16]

The idealized equation is: 2 RhCl₃(H₂O)₃ + 6 CO → [Rh(CO)₂Cl]₂ + 2 COCl₂ + 6 H₂O[16]

This reaction highlights the ability of CO to facilitate the reduction of the rhodium center while simultaneously stabilizing the lower oxidation state.

Experimental Protocol: A Validated Workflow

CAUTION: This procedure involves carbon monoxide, a highly toxic gas. All operations must be performed in a well-ventilated fume hood.

Materials:

-

Rhodium trichloride trihydrate (RhCl₃·3H₂O)

-

Carbon monoxide (CO) gas, high purity

-

Methanol or Ethanol

Procedure:

-

Setup: Place rhodium trichloride trihydrate (1.0 g) in a reaction vessel suitable for gas-solid reactions (e.g., a tube furnace or a Schlenk flask).

-

Reaction Conditions: Heat the solid to approximately 100-120°C.

-

CO Introduction: Pass a slow, steady stream of carbon monoxide gas over the heated solid. The reaction progress can be monitored by the color change of the solid from dark red to a red-brown or orange-red color of the product.

-

Reaction Time: The reaction is typically complete within a few hours, but the time can vary depending on the setup and flow rate of CO.

-

Isolation: Once the reaction is complete, cool the vessel to room temperature under a continuing stream of CO.

-

Purification (Optional): The volatile [Rh(CO)₂Cl]₂ can be purified by sublimation under vacuum if necessary.

-

Storage: The product is a volatile, red-brown solid that should be stored under an inert atmosphere.[16]

Synthetic Pathway Diagram

Caption: Pathway for reductive carbonylation of RhCl₃·3H₂O.

Broader Synthetic Utility

Beyond these two cornerstone examples, this compound is the starting point for a vast range of other important organometallic complexes.

-

Olefin Complexes: Reaction with olefins like 1,5-cyclooctadiene (COD) in refluxing alcohol yields the cyclooctadiene rhodium chloride dimer, [RhCl(COD)]₂.[1][18] This air-stable, yellow-orange compound is a widely used precursor for catalytic applications.[18]

-

Cyclopentadienyl (Cp) Complexes: Treatment with cyclopentadienyl sources, such as pentamethylcyclopentadiene (CpH), leads to the formation of half-sandwich compounds like [CpRhCl₂]₂, a valuable catalyst for C-H activation.[1][19]

The choice of reactants, solvents, and reaction conditions allows for the targeted synthesis of rhodium complexes with specific ligand environments and, consequently, tailored catalytic activities.

Conclusion

This compound is far more than a simple inorganic salt; it is a versatile and highly effective precursor that underpins a significant portion of modern organometallic chemistry and homogeneous catalysis. Its ability to undergo controlled reduction and ligand substitution reactions provides synthetic chemists with a reliable entry point to a rich variety of catalytically active rhodium(I) and rhodium(III) complexes. A thorough understanding of its properties, coupled with meticulous adherence to safety protocols and validated synthetic procedures, empowers researchers to harness the full potential of this remarkable compound in the development of novel chemical transformations and pharmaceutical agents.

References

-

Wilkinson's catalyst - Wikipedia. Available at: [Link]

-

Wilkinson's Catalyst - Molecule of the Month July 2013. Available at: [Link]

-

Wilkinson's catalyst - Grokipedia. Available at: [Link]

-

Wilkinson's catalyst | . (2023-01-22). Available at: [Link]

-

Material Safety Data Sheet - Rhodium Chloride Trihydrate - Cole-Parmer. Available at: [Link]

-

Rhodium carbonyl chloride - Wikipedia. Available at: [Link]

-

Properties of Wilkinson's Catalyst - BYJU'S. Available at: [Link]

-

Rhodium(III) chloride - Wikipedia. Available at: [Link]

-

Rhodium(III) chloride - chemeurope.com. Available at: [Link]

-

ICSC 0746 - RHODIUM TRICHLORIDE, TRIHYDRATE. Available at: [Link]

-

Rhodium(III) chloride - dlab @ EPFL. Available at: [Link]

-

Rhodium(III) Chloride Hydrate: A Key Reagent for Advanced Catalysis and Chemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. (2025-08-31). Available at: [Link]

-

The Essential Properties of Rhodium(III) Chloride Hydrate for Chemical Synthesis. Available at: [Link]

-

Rhodium chloride hydrate: The versatile compound for various applications | SAFINA, a.s. Available at: [Link]

-

Anionic Rhodium Complexes as Very Active Catalysts for Hydro-Silylation Reactions - MDPI. (2024-12-20). Available at: [Link]

-

Organorhodium chemistry - Wikipedia. Available at: [Link]

-

Rhodium(III) chloride hydrate (C007B-259489) - Cenmed. Available at: [Link]

-

Safety Data Sheet: Rhodium(III) chloride hydrate - Carl ROTH. Available at: [Link]

-

Rhodium(III) chloride patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]

-

Cyclooctadiene rhodium chloride dimer - Wikipedia. Available at: [Link]

-

Syntheses, vibrational spectra, NMR studies, and molecular structures of tetrakis(carbonyl)rhodium(I) heptachlorodialuminate and - PubMed. Available at: [Link]

- Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory. (2017-08-18).

Sources

- 1. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Rhodium chloride hydrate: The versatile compound for various applications | SAFINA, a.s. [safina.eu]

- 4. nanochemazone.com [nanochemazone.com]

- 5. Organorhodium chemistry - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

- 8. Wilkinson's catalyst | www.wenxuecity.com [wenxuecity.com]

- 9. ICSC 0746 - RHODIUM TRICHLORIDE, TRIHYDRATE [chemicalsafety.ilo.org]

- 10. Rhodium(III) chloride [dlab.epfl.ch]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. sds.strem.com [sds.strem.com]

- 14. grokipedia.com [grokipedia.com]

- 15. byjus.com [byjus.com]

- 16. Rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]

- 17. Rhodium(III)_chloride [chemeurope.com]

- 18. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]

- 19. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]

Reaction of rhodium trichloride hydrate with phosphine ligands

An In-depth Technical Guide to the Reaction of Rhodium Trichloride Hydrate with Phosphine Ligands

Introduction: The Gateway to Homogeneous Catalysis

The reaction between this compound (RhCl₃·xH₂O) and phosphine ligands is a cornerstone of modern organometallic chemistry and homogeneous catalysis. This seemingly straightforward reaction is, in fact, a nuanced process that opens the door to a vast array of catalytically active rhodium(I) and rhodium(III) complexes. For researchers in materials science and drug development, mastering this chemistry is fundamental to creating catalysts for critical transformations, most notably hydrogenation, hydroformylation, and hydrosilylation.[1][2] The most iconic product of this reaction is chlorotris(triphenylphosphine)rhodium(I), [RhCl(PPh₃)₃], universally known as Wilkinson's catalyst, which revolutionized the field by providing the first highly active homogeneous hydrogenation catalyst that operates under mild conditions.[3][4]

This guide, written from the perspective of a Senior Application Scientist, moves beyond simple procedural descriptions. It delves into the mechanistic rationale behind the synthetic protocols, explores the critical role of phosphine ligand structure in dictating the reaction's outcome, and provides validated, step-by-step methodologies for the synthesis and characterization of these pivotal complexes.

The Core Reaction: More Than Simple Ligand Substitution

The reaction of rhodium(III) chloride hydrate with tertiary phosphines is not merely a substitution of water ligands. Depending on the phosphine's steric and electronic properties and the reaction conditions, the phosphine can also act as a reducing agent, leading to the formation of Rh(I) species.[2][5][6]

Mechanism: The Dual Role of the Phosphine Ligand

The quintessential example is the synthesis of Wilkinson's catalyst using triphenylphosphine (PPh₃).[5][7] When RhCl₃·3H₂O is refluxed in ethanol with an excess of PPh₃, the rhodium center is reduced from the +3 to the +1 oxidation state.[4] The phosphine ligand facilitates this reduction.

Two plausible pathways contribute to this reduction:

-

Direct Reduction by Phosphine: One equivalent of triphenylphosphine acts as a two-electron reducing agent, becoming oxidized to triphenylphosphine oxide (OPPh₃). Three other equivalents coordinate to the resulting Rh(I) center.[4][5][7]

-

Solvent-Assisted Reduction: The ethanol solvent can also serve as the reductant, being oxidized to acetaldehyde.[6][8]

In practice, the reduction is often accomplished by the excess phosphine ligand. The overall, well-established stoichiometry for this reaction is:

RhCl₃(H₂O)₃ + 4 PPh₃ → RhCl(PPh₃)₃ + OPPh₃ + 2 HCl + 2 H₂O[5][6]

The following diagram illustrates this fundamental synthetic transformation.

Caption: Overview of Wilkinson's Catalyst Synthesis.

The Decisive Influence of the Phosphine Ligand

The choice of phosphine ligand is the most critical variable determining the reaction product. The steric bulk and electronic nature of the phosphine's substituents dictate the final oxidation state and coordination geometry of the rhodium center.

-

Triphenylphosphine (Aryl): As discussed, the relatively moderate bulk of PPh₃ allows it to act as both a reductant and a ligand, yielding the square planar 16-electron Rh(I) complex, [RhCl(PPh₃)₃].[3][5]

-

Sterically Uncongested Trialkylphosphines (e.g., PMe₃): These smaller, more electron-donating phosphines are less effective as reducing agents under the same conditions. They typically coordinate to the Rh(III) center without reducing it, forming stable 18-electron Rh(III) adducts, such as fac- and mer- [RhCl₃(PR₃)₃].[9]

-

Bulky Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃): Very bulky phosphines introduce significant steric hindrance. At room temperature, they can react with RhCl₃·3H₂O to produce paramagnetic Rh(II) complexes, such as trans-[RhCl₂(PR₃)₂].[10] At higher temperatures, C-H activation or other pathways can lead to the formation of rhodium hydrides.[9][10]

This divergent reactivity is summarized in the table below.

| Phosphine Ligand (PR₃) | Steric Profile | Typical Product(s) | Rhodium Oxidation State |

| Triphenylphosphine (PPh₃) | Medium | [RhCl(PPh₃)₃] | +1 |

| Trimethylphosphine (PMe₃) | Small | fac-[RhCl₃(PMe₃)₃], mer-[RhCl₃(PMe₃)₃] | +3 |

| Tricyclohexylphosphine (PCy₃) | Large | trans-[RhCl₂(PCy₃)₂] | +2 |

| Tri(t-butyl)phosphine (P(t-Bu)₃) | Very Large | trans-[RhCl₂(P(t-Bu)₃)₂], Hydride complexes | +2, +3 |

Experimental Protocol: Synthesis of Wilkinson's Catalyst [RhCl(PPh₃)₃]

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize chlorotris(triphenylphosphine)rhodium(I) from rhodium(III) chloride trihydrate.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Absolute Ethanol (degassed)

-

Diethyl ether (degassed)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and heat source

-

Schlenk filtration apparatus

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Assemble the glassware and purge the entire system with an inert gas (e.g., Nitrogen) for at least 15-20 minutes. This is critical because Rh(I) complexes can react with oxygen, especially in solution.[11]

-

Reactant Addition: In the round-bottom flask, add rhodium(III) chloride trihydrate (1.0 eq) and triphenylphosphine (6.0 eq).

-

Solvent Addition: Add degassed absolute ethanol to the flask to create a moderately concentrated solution.

-

Causality: Ethanol is the chosen solvent because it readily dissolves the reactants at elevated temperatures and facilitates the reductive process.[6] Using degassed solvent minimizes oxidation of the final product.

-

-